molecular formula C24H21N5O B10758084 (1S)-1-(1H-Indol-3-ylmethyl)-2-(2-pyridin-4-YL-[1,7]naphtyridin-5-yloxy)-ehylamine

(1S)-1-(1H-Indol-3-ylmethyl)-2-(2-pyridin-4-YL-[1,7]naphtyridin-5-yloxy)-ehylamine

Cat. No.: B10758084
M. Wt: 395.5 g/mol
InChI Key: DQIXTEDFNFZMCM-SFHVURJKSA-N
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Description

(1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE is a complex organic compound belonging to the class of bipyridines and oligopyridines This compound is characterized by its intricate structure, which includes an indole moiety, a pyridine ring, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE involves multiple steps, starting with the preparation of the indole and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically involves the use of catalysts and solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve solid-phase extraction (SPE) techniques to purify the intermediates and final product . Additionally, methods such as hot melt extrusion (HME) and spray drying (SD) can be employed to produce amorphous solid dispersions of the compound, enhancing its stability and pharmaceutical performance .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridines and oligopyridines, such as:

Uniqueness

What sets (1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE apart is its unique combination of indole, pyridine, and naphthyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

(2S)-1-(1H-indol-3-yl)-3-[(2-pyridin-4-yl-1,7-naphthyridin-5-yl)oxy]propan-2-amine

InChI

InChI=1S/C24H21N5O/c25-18(11-17-12-28-22-4-2-1-3-19(17)22)15-30-24-14-27-13-23-20(24)5-6-21(29-23)16-7-9-26-10-8-16/h1-10,12-14,18,28H,11,15,25H2/t18-/m0/s1

InChI Key

DQIXTEDFNFZMCM-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](COC3=C4C=CC(=NC4=CN=C3)C5=CC=NC=C5)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(COC3=C4C=CC(=NC4=CN=C3)C5=CC=NC=C5)N

Origin of Product

United States

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